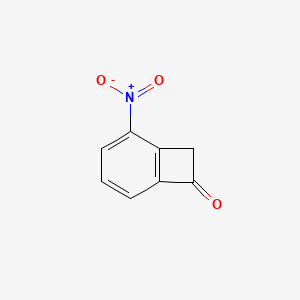

3-Nitrobenzocyclobutenone

描述

Historical Development of Strained Cyclic Ketone Systems in Organic Chemistry

The chemistry of strained cyclic ketones has a rich history, driven by the desire to understand the limits of molecular stability and to harness the synthetic potential of high-energy structures. Early investigations into compounds like cyclopropanones and cyclobutanones revealed their propensity to undergo ring-opening reactions to alleviate ring strain. d-nb.infonih.gov This reactivity is a defining characteristic of small-ring ketones. The development of synthetic methods for larger cyclic ketones, such as those involving the pyrolysis of heavy metal salts of dicarboxylic acids, provided a contrast, highlighting the unique challenges and opportunities presented by four-membered rings. nih.gov Over the past few decades, radical-mediated strategies have emerged as powerful tools for the deconstructive functionalization of strained cyclic alcohols, further expanding the synthetic utility of these systems. d-nb.infonih.gov The Baeyer–Villiger oxidation, a classic reaction that converts cyclic ketones into lactones, is another cornerstone in the study of these compounds, demonstrating the influence of ring strain on reaction pathways. scielo.br

Structural Significance of Benzocyclobutenone Scaffolds in Synthetic Design

Benzocyclobutenones are a class of strained ketones that have been extensively used as powerful intermediates in organic synthesis. d-nb.info Their high reactivity stems from the electrophilicity of the carbonyl group and the ability to generate reactive o-quinodimethide intermediates upon thermal or photochemical activation. d-nb.infonih.gov This reactivity allows for a diverse array of transformations, including ring-expansion and ring-opening reactions, making them valuable precursors for complex molecules and natural products. d-nb.infonih.gov

The synthesis of the benzocyclobutenone core itself, however, presents a significant challenge. d-nb.info The most common and direct method involves the [2+2] cycloaddition of a benzyne (B1209423) equivalent with a ketene (B1206846) or ketene equivalent. d-nb.infonih.gov This approach must be conducted at low temperatures to prevent a retro-4π cyclization of the product. d-nb.info Researchers have developed various methods to generate the highly reactive benzyne intermediate, often from ortho-haloaryl precursors. nih.govnih.gov The versatility of this scaffold is further demonstrated by its use in transition metal-catalyzed reactions, where selective cleavage of the C(aryl)–C(carbonyl) or C(sp³)–C(carbonyl) bonds can lead to a variety of benzo-fused ring systems. rsc.org

Research Landscape of Nitro-Substituted Aromatic and Bridged Ring Systems

The introduction of a nitro group onto an aromatic or bridged ring system profoundly influences the molecule's electronic properties, reactivity, and potential applications. Nitroaromatic compounds are a significant class of molecules, known for their diverse, and sometimes hazardous, properties. chemicalbook.com The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. chinesechemsoc.org This electronic effect is fundamental to the reactivity of molecules like nitrophenols, where the position of the nitro group relative to the hydroxyl group dictates the electronic transitions and excited-state dynamics. iisc.ac.in

In the context of fused ring systems, the nitro group's influence is equally significant. For instance, in nitrogen-bridged fused-ring structures, the synthesis often proceeds through nitro-compound precursors, although their preparation can be challenging. arkat-usa.org The synthesis of compounds like 3-nitrobenzothiophenes has been achieved through radical nitration/cyclization of o-alkynylthioanisoles, showcasing modern synthetic strategies to access nitro-substituted heterocyclic systems. researchgate.net Research into the nitration of benzocyclobutene has shown that substitution occurs on the aromatic ring, yielding 4-nitrobenzocyclobutene. iisc.ac.in This preference for aromatic substitution is a key consideration when planning the synthesis of nitro-substituted benzocyclobutenones. Indeed, the synthesis of 5-aminobenzocyclobutenone is reported to proceed via the nitration of benzocyclobutenone, followed by reduction, indicating the formation of 5-nitrobenzocyclobutenone (B8384107) as an intermediate. arkat-usa.org

While the prompt specifically requests information on 3-Nitrobenzocyclobutenone , an extensive search of the scientific literature did not yield specific research findings, synthesis methods, or properties for a benzocyclobutenone derivative with a nitro group at the 3-position (on the four-membered ring). The available literature consistently points towards nitration occurring on the aromatic portion of the molecule, typically at the 4- or 5-position. A compound with CAS Number 197632-69-2 is identified as 4-Nitrobicyclo[4.2.0]octa-1,3,5-trien-7-one , also known as 5-Nitrobenzocyclobutenone . nih.govarkat-usa.orgmake-chem.comnih.gov Therefore, the following sections will focus on the known chemistry of benzocyclobutenones bearing a nitro substituent on the aromatic ring, as this represents the scientifically documented research in this area.

Properties of Related Benzocyclobutenone Compounds

To provide context, the following table includes data for the parent benzocyclobutenone and a related derivative. Direct experimental data for nitro-substituted benzocyclobutenones are not widely available in the public domain.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Bicyclo[4.2.0]octa-1,3,5-trien-7-one | 3469-06-5 | C₈H₆O | 118.13 | N/A |

| Bicyclo[4.2.0]octa-1,3,5-triene-7,8-dione | 6383-11-5 | C₈H₄O₂ | 132.12 | 129-132 |

| Bicyclo[4.2.0]octa-1,3,5-trien-7-yl acetate | 3469-03-2 | C₁₀H₁₀O₂ | 162.18 | 30-32 |

Data sourced from references chemsynthesis.comchemsynthesis.comsigmaaldrich.com. Note: "N/A" indicates data not available in the cited sources.

Synthesis and Reactivity of Nitro-Substituted Benzocyclobutenones

The synthesis of benzocyclobutenones with a nitro group on the aromatic ring generally relies on two main strategies: the nitration of a pre-formed benzocyclobutenone or the use of a nitro-substituted precursor in a cycloaddition reaction.

A 1964 study described the nitration of a dimethoxybenzocyclobutenone derivative with nitric acid in acetic acid, which resulted in the introduction of a nitro group onto the aromatic ring. rsc.org More recent work has alluded to the simple nitration of benzocyclobutenone itself as a route to 5-nitrobenzocyclobutenone, which can then be reduced to the corresponding amine. arkat-usa.org

Alternatively, a functionalized, nitro-containing benzyne can be used in a [2+2] cycloaddition. While specific examples for nitrobenzocyclobutenone synthesis via this route are not detailed in the searched literature, the general method is well-established for a wide range of other substituents. d-nb.infonih.govnih.gov Furthermore, research has shown that benzocyclobutenones with nitro substitution on the aromatic ring are competent substrates in reduction reactions. For example, a nitro-substituted benzocyclobutenone was successfully reduced to the corresponding benzocyclobutenol in high yield (96%) and excellent enantioselectivity (93% ee) using a catalytic asymmetric transfer hydrogenation method. nih.govsci-hub.se This demonstrates that the strained four-membered ring can be preserved during the transformation of the nitro group-containing aromatic ring.

The reactivity of the benzocyclobutenone core is largely dominated by its tendency to undergo ring-opening to form an o-quinodimethide. This process can be initiated by heat or light. The presence of a strong electron-withdrawing group like a nitro group on the aromatic ring would be expected to significantly influence the electronic structure of this intermediate and its subsequent reactions, although specific studies on the thermolysis or photolysis of nitrobenzocyclobutenones were not found.

Structure

2D Structure

3D Structure

属性

分子式 |

C8H5NO3 |

|---|---|

分子量 |

163.13 g/mol |

IUPAC 名称 |

2-nitrobicyclo[4.2.0]octa-1(6),2,4-trien-7-one |

InChI |

InChI=1S/C8H5NO3/c10-8-4-6-5(8)2-1-3-7(6)9(11)12/h1-3H,4H2 |

InChI 键 |

MZIKQVVSEIXLGU-UHFFFAOYSA-N |

规范 SMILES |

C1C2=C(C1=O)C=CC=C2[N+](=O)[O-] |

产品来源 |

United States |

Advanced Synthetic Methodologies for 3 Nitrobenzocyclobutenone and Its Analogs

Strategies for Benzocyclobutenone Ring Assembly

The core challenge in synthesizing benzocyclobutenones lies in the formation of the strained four-membered ring. Methodologies have evolved from classical approaches to more refined strategies that offer greater control over substitution and stereochemistry.

Aryne-Based Cycloaddition Routes to Benzocyclobutenones

The [2+2] cycloaddition of an aryne with a ketene (B1206846) or a ketene equivalent is a direct and powerful method for the construction of the benzocyclobutenone core. nih.gov Arynes, highly reactive intermediates derived from aromatic rings, readily engage with suitable partners to form the fused cyclobutene (B1205218) ring system.

While the fundamental concept of aryne-ketene cycloaddition is well-established, modern protocols have introduced significant modifications to improve yields, expand substrate scope, and control selectivity. A key challenge in these reactions is the management of the highly reactive aryne intermediate, which can lead to side reactions. nih.gov The development of mild methods for aryne generation, such as the use of o-silyl aryltriflates, has been instrumental in enhancing the practicality of these cycloadditions. nih.gov

Furthermore, the choice of the ketene partner is critical. While ketenes themselves can be used, they are often unstable. Consequently, ketene equivalents, which are more stable and easier to handle, are frequently employed. The reactions of arynes with these equivalents have been shown to be superior to those with simple acyclic enol ethers, which often result in low yields and competing side reactions. nih.gov

Benzyne (B1209423) and its substituted analogs are the cornerstone arynes used in this synthetic approach. The cycloaddition's regioselectivity can be influenced by substituents on the aryne, although this can be complex to predict. nih.gov

Ketene equivalents are molecules that function synthetically as ketenes but possess greater stability. Among the most successful ketene equivalents for this transformation are ketene silyl (B83357) acetals. The reaction between an aryne and a ketene silyl acetal (B89532) provides a direct route to a silyl enol ether of a benzocyclobutenone, which can then be hydrolyzed to afford the final ketone product. rsc.orgresearchgate.net This approach has been substantially documented, particularly with alkoxy-substituted arynes, to access complex benzocyclobutenone architectures. nih.gov The utility of this method is highlighted by its application in the synthesis of various functionalized benzocyclobutenones. rsc.orgacs.org

| Reactant 1 (Aryne Precursor) | Reactant 2 (Ketene Equivalent) | Product | Notes |

| o-Silyl aryltriflate | Ketene silyl acetal | Silyl enol ether of benzocyclobutenone | Mild aryne generation, product hydrolyzed to ketone. nih.govrsc.org |

| Anthranilic acid | Ethyl vinyl ether | Benzocyclobutene derivative | Classic benzyne generation via diazotization. nih.gov |

| Substituted o-silyl aryltriflates | Various ketene silyl acetals | Functionalized benzocyclobutenones | Allows for diversity in the final product structure. rsc.orgacs.org |

Transition Metal-Catalyzed Intramolecular Cyclization for Benzocyclobutenone Frameworks

An alternative and highly effective strategy for assembling the benzocyclobutenone skeleton is through intramolecular cyclization reactions catalyzed by transition metals. nih.gov These methods typically involve the formation of a key carbon-carbon bond to close the four-membered ring, often via C-H bond functionalization or cross-coupling reactions. thieme-connect.comnih.gov This approach offers the advantage of constructing the strained ring from a more stable, open-chain precursor.

A notable advancement in this area is the palladium-catalyzed intramolecular C(sp²)–H functionalization to access benzocyclobutenone-derived ketonitrones, also referred to as benzocyclobutenitrones (BCBn). acs.orgacs.org This method represents the first protocol for the synthesis of this specific class of strained ketonitrones. acs.org The reaction proceeds from readily available bromoaryl-substituted aldonitrones. acs.org

In this process, the nitrone oxygen atom is proposed to act as a directing group, facilitating the palladium-catalyzed C-H activation and subsequent cyclization to form the four-membered ring. acs.org The methodology is distinguished by its high atom economy, excellent functional group tolerance, and good to excellent yields. acs.orgacs.org The resulting benzocyclobutenone-derived nitrones are valuable synthetic intermediates for constructing polycyclic nitrogen-containing scaffolds. acs.orgresearchgate.net The practicality of this protocol has been demonstrated on a gram scale with a reduced catalyst loading. acs.org

| Catalyst | Starting Material | Product Type | Key Features |

| Palladium(II) | Bromoaryl aldonitrone | Benzocyclobutenone-derived ketonitrone | High atom economy, broad functional group tolerance, good yields. acs.orgacs.org |

| Palladium(0) | Haloaryl-containing aldehyde | Benzocyclobutenone | Intramolecular acylation via C-H functionalization. acs.orgorganic-chemistry.org |

| Rhodium(I) | Substituted benzocyclobutenone | 1-Indanone | Ring expansion via C-C cleavage (related transformation). rsc.org |

Enantioselective Synthesis of Chiral Benzocyclobutenol Precursors

Many applications of benzocyclobutenone analogs require enantiomerically pure materials. The direct asymmetric synthesis of chiral benzocyclobutenones is challenging. A common and effective strategy is the enantioselective synthesis of chiral benzocyclobutenols, which are the direct precursors to benzocyclobutenones via oxidation.

This is often achieved through the asymmetric reduction of a prochiral benzocyclobutenone. nih.gov Noyori's asymmetric transfer hydrogenation conditions, utilizing catalysts such as RuCl(S,S)-Tsdpen, have proven effective for this transformation, yielding benzocyclobutenol in high yield and good enantioselectivity (e.g., 90% yield, 81% ee for the parent compound). nih.govresearchgate.net The presence of steric bulk alpha to the carbonyl group, such as two methyl groups, can significantly enhance the enantioselectivity of the reduction. nih.govresearchgate.net

Following the enantioselective reduction, a sequential diastereospecific iridium-catalyzed C–H silylation can be employed to install contiguous stereogenic centers, further functionalizing the molecule while preserving the four-membered ring. nih.govrsc.org This sequential reduction/C–H functionalization strategy provides a powerful route to highly functionalized, enantioenriched benzocyclobutenol derivatives. nih.govrsc.org

| Reaction Type | Catalyst/Reagent | Substrate | Product | Enantiomeric Excess (ee) |

| Asymmetric Transfer Hydrogenation | RuCl(S,S)-Tsdpen | Benzocyclobutenone | (S)-Benzocyclobutenol | 81% nih.govresearchgate.net |

| Asymmetric Transfer Hydrogenation | RuCl(S,S)-Tsdpen | α,α-Dimethylbenzocyclobutenone | Chiral α,α-Dimethylbenzocyclobutenol | 97% nih.gov |

| Asymmetric Transfer Hydrogenation | (R,R)-Ts-DENEB | Substituted Benzocyclobutenone | Enantioenriched Benzocyclobutenol | 99% nih.govrsc.org |

Catalytic Asymmetric Reduction Strategies for Benzocyclobutenones

The catalytic asymmetric reduction of prochiral benzocyclobutenones is a primary strategy for accessing enantioenriched benzocyclobutenols, which are valuable chiral synthons. Several catalytic systems have proven effective for this transformation, delivering high levels of enantioselectivity.

Prominent among these are transition metal-catalyzed transfer hydrogenations. Noyori's asymmetric transfer hydrogenation conditions, utilizing a ruthenium catalyst such as RuCl(S,S)-Tsdpen with a formic acid/triethylamine mixture as the hydrogen source, have been successfully applied. researchgate.net This method is known for its operational simplicity and high efficiency.

Another powerful approach is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst and borane (B79455) as the stoichiometric reductant. researchgate.net The CBS methodology is well-regarded for its predictable stereochemical outcomes and high enantiomeric excesses (ee), particularly for ketones with significant steric differentiation between their substituents. researchgate.net While early studies on the reduction of the parent benzocyclobutenone showed only moderate enantioselectivity, modifications and substrate-specific optimizations have led to significant improvements. researchgate.net

The table below summarizes the results for the asymmetric reduction of a substituted benzocyclobutenone, demonstrating the high efficacy of modern catalytic systems.

| Catalyst System | Reductant | Yield (%) | Enantiomeric Excess (ee %) |

| RuCl(S,S)-Tsdpen | HCOOH/Et₃N | 94 | 97 |

| (S)-Me-CBS | BH₃·SMe₂ | 86 | 92 |

Enantiospecific Approaches to Nitro-Substituted Benzocyclobutenols

The synthesis of optically active nitro-substituted benzocyclobutenols presents a unique challenge due to the electronic properties of the nitro group. However, the robustness of modern asymmetric reduction catalysts allows for the direct and highly enantioselective reduction of nitro-functionalized benzocyclobutenones.

Research has demonstrated that Ru-catalyzed asymmetric transfer hydrogenation is particularly effective for this purpose. The reduction of a benzocyclobutenone bearing a nitro substituent has been accomplished in excellent yield and with high enantioselectivity. researchgate.net In one specific example, the corresponding nitro-substituted benzocyclobutenol was obtained in 96% yield and 93% ee. researchgate.net This result underscores the high functional group tolerance of the catalyst system, which remains highly active and selective in the presence of the strongly electron-withdrawing nitro group.

This direct approach is highly advantageous as it installs the chiral center in a late-stage synthesis, preserving the valuable nitro-functionality for subsequent transformations. The resulting chiral nitro-substituted benzocyclobutenols are versatile intermediates for the synthesis of complex, biologically active molecules.

Regioselective Introduction of the Nitro Functionality

The precise placement of the nitro group on the benzocyclobutenone scaffold is critical for its intended application. Two primary strategies are considered for this purpose: direct nitration of the pre-formed benzocyclobutenone ring system and the construction of the four-membered ring from a pre-nitrated aromatic precursor.

The direct nitration of the benzocyclobutenone aromatic ring via electrophilic aromatic substitution is a theoretically straightforward approach. However, this method is fraught with significant challenges. The benzocyclobutenone core is highly strained, and the conditions typically required for aromatic nitration (e.g., strong acids like nitric acid and sulfuric acid) can potentially lead to ring-opening or other decomposition pathways. The high reactivity of the strained four-membered ring makes it susceptible to degradation under harsh reaction conditions. A comprehensive search of the scientific literature reveals a lack of reported successful methods for the direct nitration of benzocyclobutenone, suggesting that this route is likely not synthetically viable.

A more successful and widely applicable strategy involves the synthesis of the benzocyclobutenone ring from an aromatic precursor that already contains the nitro group. This approach circumvents the issues associated with direct nitration of the sensitive benzocyclobutenone core.

One of the most effective methods for this is the palladium-catalyzed intramolecular acylation of an aldehyde with an aryl bromide. nih.govorganic-chemistry.orgorganic-chemistry.org This reaction involves the cyclization of a precursor such as 2-bromo-5-nitrobenzaldehyde. The key to this transformation is the use of a palladium catalyst, often with a binaphthyl-type ligand, which facilitates the C-H activation and subsequent ring closure. organic-chemistry.org This methodology is distinguished by its remarkable tolerance for a wide array of functional groups, including the nitro group. organic-chemistry.org The mild reaction conditions and catalytic nature of the process make it a highly attractive and regioselective route to 3-nitrobenzocyclobutenone and its analogs.

Similarly, palladium-catalyzed reductive cyclization of precursors like 2,3-dinitro-1,4-dialkenylbenzenes can be used to construct fused ring systems, indicating the compatibility of palladium catalysis with nitro functionalities in cyclization reactions. nih.gov

Scalability and Functional Group Tolerance in this compound Synthesis

For any synthetic methodology to be truly useful, it must be both scalable and tolerant of various functional groups. The synthesis of this compound and its analogs via modern catalytic methods generally meets these criteria.

The palladium-catalyzed intramolecular acylation of aryl bromides, a key method for synthesizing functionalized benzocyclobutenones, has been shown to have a broad substrate scope. nih.govorganic-chemistry.org It accommodates a wide range of electron-donating and electron-withdrawing substituents on the aromatic ring, including esters, nitriles, and, critically, nitro groups. organic-chemistry.orgacs.org This high degree of functional group tolerance allows for the synthesis of complex and highly decorated benzocyclobutenone derivatives.

Regarding scalability, several synthetic routes to the benzocyclobutenone core have proven to be effective on a larger scale. For instance, a palladium-catalyzed synthesis of benzocyclobutenone-derived ketonitrones was successfully performed on a gram scale with a reduced catalyst loading, demonstrating the practicality of the protocol. acs.org Another approach, involving a [2+2] cycloaddition with benzynes, has been demonstrated to be effective on a 10-gram scale, providing increased yields. nih.govnih.gov These examples suggest that the synthesis of the benzocyclobutenone scaffold is scalable, and given the functional group tolerance of the key reactions, these scalable syntheses can be reasonably extended to nitro-substituted precursors to produce this compound in significant quantities.

Mechanistic Organic Chemistry and Reactivity of 3 Nitrobenzocyclobutenone Systems

Investigation of Ring-Opening and Ring-Expansion Pathways

The inherent high ring strain in benzocyclobutenones makes them prone to ring-opening reactions under various conditions, including the influence of heat, light, and transition metal catalysis. researchgate.net These reactions lead to the formation of reactive intermediates that can be harnessed in subsequent chemical transformations.

The application of heat or light can induce the cleavage of the strained cyclobutene (B1205218) ring in benzocyclobutenone systems. This process, driven by the release of ring strain, can generate highly reactive ortho-quinodimethane intermediates. The specific conditions of thermolysis or photolysis can influence the reaction pathways and the nature of the resulting products. researchgate.netnih.gov For instance, photolysis of certain mesoionic dithiole systems, which share the feature of a strained ring, has been shown to result in isomerization, fragmentation, and dimerization, highlighting the diverse reactivity that can be initiated by light. electronicsandbooks.com

Ring expansion reactions offer a valuable method for constructing larger ring systems from smaller, strained precursors. wikipedia.org In the context of benzocyclobutenones, transition metal-catalyzed reactions can facilitate ring expansion through the cleavage of a C-C bond. For example, rhodium-catalyzed reactions have been shown to promote the ring expansion of benzocyclobutenones to form 1-indanones. nih.gov These transformations can proceed with a high degree of regioselectivity. researchgate.net The mechanism often involves the insertion of the metal catalyst into a C-C bond, followed by a sequence of steps including β-hydride elimination and migratory insertion. researchgate.net The choice of catalyst and reaction conditions can be crucial in controlling the outcome of these transformations.

The stability of the ring system and any carbocation intermediates that may form are key driving forces in these rearrangements. chemistrysteps.com The conversion of a strained four-membered ring to a more stable five-membered ring is a thermodynamically favorable process. chemistrysteps.commasterorganicchemistry.com

Chemical Transformations Involving the Nitro Group

The nitro group in 3-nitrobenzocyclobutenone plays a significant role in its reactivity, both through its own chemical transformations and its influence on the reactivity of the benzocyclobutenone core.

The nitro group is susceptible to reduction to an amino group. This transformation can be achieved using various reducing agents. The resulting aminobenzocyclobutenone can then serve as a precursor for further synthetic modifications. The reduction of nitroaromatic compounds is a fundamental transformation in organic chemistry with broad applications.

The nitro group is a strong electron-withdrawing group, exerting both inductive (-I) and resonance (-R) effects. doubtnut.comstudypug.comreddit.com This electronic influence significantly impacts the reactivity of the aromatic ring and the benzocyclobutenone system as a whole. The electron-withdrawing nature of the nitro group deactivates the benzene (B151609) ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position. quora.com This effect stems from the ability of the nitro group to pull electron density away from the aromatic ring, making it less nucleophilic. studypug.comreddit.com

The electron-withdrawing properties of the nitro group can also influence the stability of intermediates formed during reactions involving the cyclobutene ring.

Carbon-Carbon Bond Activation and Rearrangement Reactions

The activation of C-C bonds is a powerful strategy in organic synthesis for the construction of complex molecular architectures. researchgate.netresearchgate.net The strained nature of the cyclobutene ring in this compound makes its C-C bonds susceptible to cleavage by transition metal catalysts. nih.govresearchgate.net

Rhodium catalysts, for example, have been effectively used to cleave the C-C bonds in benzocyclobutenones, leading to ring-expansion reactions. nih.gov These reactions are driven by the release of ring strain. nih.gov The mechanism of these transformations can involve the oxidative addition of the C-C bond to the metal center, followed by a series of steps that lead to the rearranged product. nih.gov Such rearrangement reactions, where the carbon skeleton of a molecule is reorganized, are a broad and important class of organic reactions. mvpsvktcollege.ac.inslideshare.netwikipedia.org

The specific C-C bond that is activated can often be controlled by the choice of catalyst and ligands. researchgate.netnih.gov This selectivity is crucial for directing the reaction towards the desired product.

Transition Metal-Mediated Cleavage and Functionalization

The significant ring strain inherent in the four-membered ring of benzocyclobutenone systems makes them valuable synthons for complex molecular construction. acs.org This strain facilitates ring-opening reactions under various conditions, including the influence of transition metals. nih.gov Transition metals such as nickel, rhodium, and cobalt are capable of selectively activating and cleaving either the C1–C2 or C1–C4 carbon-carbon bonds of the cyclobutenone core. nih.gov This C-C bond activation generates reactive intermediates that can participate in a variety of subsequent transformations, including cross-coupling reactions. While much of the research has focused on unsubstituted or variously substituted benzocyclobutenones, the principles extend to derivatives like this compound. The cleavage process typically involves oxidative addition of the strained C-C bond to a low-valent transition metal center, forming a metallacyclic intermediate. This intermediate can then undergo further reactions, such as migratory insertion or reductive elimination, to yield functionalized products. For instance, palladium-catalyzed reactions have been developed that proceed via the cleavage of a C-C bond in cyclobutanone (B123998) derivatives. researchgate.net These strategies demonstrate the utility of transition metal mediation in overcoming the kinetic barrier to cleaving the strong carbon-carbon bonds of the strained ring, thereby enabling the synthesis of more complex molecular architectures.

Intramolecular Coupling Reactions to Fused and Spirocyclic Architectures

The strategic placement of reactive functional groups on the benzocyclobutenone framework allows for powerful intramolecular reactions, leading to the rapid assembly of complex polycyclic systems. A notable example involves the tandem C-H functionalization and subsequent intramolecular 1,3-dipolar cycloaddition. acs.org In this approach, a bromoaryl aldonitrone bearing a tethered homoallyl substituent can be subjected to palladium catalysis. acs.org The process is initiated by a palladium-catalyzed C(sp²)–H functionalization to form the strained benzocyclobutenone-derived ketonitrone in situ. acs.orgacs.org This highly reactive intermediate does not need to be isolated; it immediately undergoes an intramolecular 1,3-dipolar cycloaddition between the newly formed nitrone and the pendant alkene. acs.org This sequence efficiently constructs bridged isoxazolidine (B1194047) structures, which are complex, fused polycyclic scaffolds. acs.org The choice of ligand in the palladium catalytic system can be crucial for directing the reaction pathway; for example, using rac-BINAP as a ligand has been shown to exclusively favor the formation of the benzocyclobutenone-type product followed by the desired intramolecular cycloaddition. acs.org This methodology highlights a sophisticated use of intramolecular coupling to convert relatively simple starting materials into intricate fused architectures.

Reactivity of Benzocyclobutenone-Derived Ketonitrones

The incorporation of a nitrone moiety into the strained four-membered ring of benzocyclobutenone creates a class of compounds known as benzocyclobutenone-derived ketonitrones, or benzocyclobutenitrones (BCBn). acs.org These compounds are of significant interest due to the combined reactivity of the strained ring and the versatile nitrone functional group. acs.org An effective method for their synthesis involves the palladium-catalyzed C(sp²)–H functionalization of bromoaryl aldonitrones. acs.org This process allows for the preparation of a wide array of strained, four-membered ketonitrones with good tolerance for various functional groups. acs.org The resulting ketonitrones are valuable intermediates for building polycyclic nitrogen-containing scaffolds through downstream transformations. acs.orgfigshare.com

1,3-Dipolar Cycloaddition Reactions

Nitrones are classic 1,3-dipoles, and their reactivity in [3+2] cycloaddition reactions is a cornerstone for the synthesis of five-membered heterocycles. chesci.comwikipedia.org Benzocyclobutenone-derived ketonitrones readily engage in these reactions with a variety of dipolarophiles. acs.org The reaction is a concerted pericyclic process involving the 4 π-electrons of the nitrone and 2 π-electrons of the dipolarophile. chesci.com

For example, ketonitrone intermediates can react efficiently with N-methylmaleimide to furnish polycyclic isoxazolidines in high yield and as a single diastereoisomer. acs.org Similarly, reaction with an aryne, generated in situ, produces a fused isoxazolidine product. acs.org These cycloadditions serve as a powerful tool for constructing complex, nitrogen-containing polycyclic systems. acs.org Furthermore, this reactivity can be harnessed to access spirocyclic frameworks, which are privileged structures in medicinal chemistry. acs.org The 1,3-dipolar cycloaddition between a benzocyclobutenone-derived ketonitrone and 2H-pentafluoropropene (PFP) yields a spirocyclic isoxazolidine, which can then be hydrogenated to afford fluorinated, spirocyclic β-lactams. acs.org

| Ketonitrone Derivative | Dipolarophile | Product Type | Yield | Reference |

|---|---|---|---|---|

| Benzocyclobutenitrone (BCBn) 2a | N-Methylmaleimide | Polycyclic Isoxazolidine 3 | 81% | acs.org |

| Benzocyclobutenitrone (BCBn) 2a | Aryne (from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate) | Fused Isoxazolidine 4 | 88% | acs.org |

| Benzocyclobutenitrone (BCBn) 2n | 2H-Pentafluoropropene (PFP) | Spirocyclic Isoxazolidine 7 | 72% | acs.org |

Nucleophilic Additions to Ketonitrone Scaffolds

In addition to their participation in cycloaddition reactions, nitrones are electrophilic at the carbon atom and can undergo nucleophilic additions. researchgate.net This reactivity provides a direct route to N,N-disubstituted hydroxylamines. The carbon atom of the nitrone functional group (C=N⁺-O⁻) is sp²-hybridized and susceptible to attack by a wide range of nucleophiles, including organometallic reagents (like Grignard reagents), sulfur-stabilized anions, acetylides, and silylated nucleophiles under Mukaiyama conditions. researchgate.netresearchgate.net

This general reactivity is applicable to the benzocyclobutenone-derived ketonitrone scaffold. Nucleophilic addition to these strained ketonitrones would result in the formation of hydroxylamine (B1172632) products bearing the benzocyclobutenyl framework. acs.org Such additions can be stereocontrolled, and the use of Lewis acids can influence the facial selectivity of the nucleophilic attack, a principle that has been demonstrated with other nitrone systems. researchgate.net The resulting hydroxylamine products are versatile intermediates that can be further transformed, for example, through the cleavage of the N-O bond to yield amines or amino alcohols, thus expanding the synthetic utility of the benzocyclobutenone-derived ketonitrone platform. researchgate.net

Computational and Theoretical Aspects in 3 Nitrobenzocyclobutenone Research

Electronic Structure and Stability Computations

Theoretical chemistry provides powerful tools to investigate the electronic structure and stability of molecules like 3-Nitrobenzocyclobutenone. Methods such as Density Functional Theory (DFT) and ab initio calculations are workhorses in this field. For this compound, these computations would typically begin with geometry optimization to find the lowest energy structure.

Key electronic properties that would be of interest include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. The nitro group (-NO₂) is a strong electron-withdrawing group, and its presence at the 3-position is expected to significantly influence the electronic landscape of the benzocyclobutenone core. This would likely lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. The strained four-membered ring of the cyclobutenone moiety also contributes unique electronic characteristics that computational studies could elucidate.

Table 1: Hypothetical Electronic Properties of this compound for Future Investigation

| Property | Expected Influence of Nitro Group | Computational Method Example |

| HOMO Energy | Lowered | B3LYP/6-311+G(d,p) |

| LUMO Energy | Significantly Lowered | B3LYP/6-311+G(d,p) |

| HOMO-LUMO Gap | Reduced | B3LYP/6-311+G(d,p) |

| Dipole Moment | Increased | B3LYP/6-311+G(d,p) |

| Mulliken Charges | Negative charge concentration on nitro group oxygens | B3LYP/6-311+G(d,p) |

This table is illustrative and intended to guide future research; the values are not based on existing literature for this specific compound.

Quantum Mechanical Studies of Reaction Mechanisms

Quantum mechanical (QM) calculations are indispensable for mapping out the potential energy surfaces of chemical reactions, identifying transition states, and determining activation energies. For this compound, a primary area of interest would be the thermal ring-opening of the cyclobutene (B1205218) ring to form an o-quinodimethane intermediate. This electrocyclic reaction is characteristic of benzocyclobutenes and is a powerful tool in organic synthesis.

QM studies could predict the activation energy for this process and how the nitro group affects the reaction kinetics and the geometry of the transition state. Furthermore, the subsequent reactivity of the highly reactive o-quinodimethane intermediate, such as its participation in Diels-Alder reactions, could be modeled. These studies would provide invaluable insights into the reaction pathways and the factors controlling product selectivity.

Conformational Landscape Analysis and Isomerization Pathways

While the core benzocyclobutenone structure is relatively rigid, conformational analysis would be relevant for any potential substituents or if the molecule were to be part of a larger, more flexible system. More pertinent to this compound would be the study of potential isomerization pathways. For instance, computational methods could explore the energy barriers associated with the rotation of the nitro group.

Although less likely, other forms of isomerization, such as tautomerism, could also be investigated. By mapping the potential energy surface, computational chemistry can identify all possible stable isomers and the transition states that connect them, providing a complete picture of the molecule's dynamic behavior.

Prediction of Spectroscopic Signatures and Reactivity

A significant application of computational chemistry is the prediction of spectroscopic properties. By calculating the vibrational frequencies, it is possible to generate a theoretical infrared (IR) spectrum. Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated and compared with experimental data to confirm the structure of the molecule. Electronic transitions can be computed to predict the ultraviolet-visible (UV-Vis) spectrum.

For this compound, these predicted spectra would serve as a valuable reference for experimental chemists. For example, the calculated IR spectrum would show characteristic peaks for the carbonyl group of the cyclobutenone and the symmetric and asymmetric stretches of the nitro group. Reactivity descriptors, derived from conceptual DFT, such as Fukui functions and local softness, could also be calculated to predict the most likely sites for electrophilic and nucleophilic attack, further guiding synthetic efforts.

Table 2: Predicted Spectroscopic Data for Future Experimental Verification

| Spectroscopic Technique | Key Feature to be Predicted | Relevance |

| Infrared (IR) Spectroscopy | Vibrational frequencies of C=O and NO₂ groups | Structural confirmation |

| ¹H NMR Spectroscopy | Chemical shifts of aromatic and cyclobutene protons | Elucidation of electronic environment |

| ¹³C NMR Spectroscopy | Chemical shifts of carbonyl and aromatic carbons | Characterization of the carbon skeleton |

| UV-Vis Spectroscopy | Wavelength of maximum absorption (λ_max) | Understanding electronic transitions |

This table is illustrative and intended to guide future research; the values are not based on existing literature for this specific compound.

Advanced Applications of 3 Nitrobenzocyclobutenone in Organic Synthesis

Utilization as a Building Block for Complex Natural Product Synthesis Analogues

There is no specific information available in the surveyed literature detailing the use of 3-Nitrobenzocyclobutenone as a building block for the synthesis of complex natural product analogues. The high reactivity of the benzocyclobutene core, which undergoes thermal ring-opening to form a highly reactive ortho-xylylenedienone, suggests its potential as a diene in Diels-Alder reactions—a common strategy in natural product synthesis. However, specific examples employing the 3-nitro derivative for this purpose are not documented.

Contributions to the Synthesis of Nitrogen-Containing Polycyclic Scaffolds

The synthesis of nitrogen-containing polycyclic scaffolds is a significant area of research. These structures are often pursued for their potential biological activities. While cycloaddition reactions are a primary method for constructing polycyclic systems, and benzocyclobutenones are known precursors for reactive intermediates in such reactions, there are no specific documented contributions of this compound to the synthesis of these nitrogen-containing scaffolds. The influence of the nitro group on the electronics and reactivity of the intermediate diene, and its subsequent role in the formation of nitrogen-containing heterocycles, has not been specifically reported.

Development of Novel Methodologies in Organic Chemistry

The development of novel synthetic methodologies is crucial for advancing the field of organic chemistry. Strained ring systems, such as benzocyclobutenones, often serve as platforms for discovering new reactions and transformations. However, there are no specific methodologies that have been reported as being developed directly through the use of this compound.

Access to Chiral Alpha-Quaternary Cyclic Carbonyl Compounds

The creation of chiral α-quaternary stereocenters is a considerable challenge in asymmetric synthesis. While various methods exist for this purpose, there is no literature available that describes a methodology utilizing this compound for the synthesis of chiral alpha-quaternary cyclic carbonyl compounds.

Strategies for Controlled Functional Group Interconversion

Functional group interconversion is a fundamental aspect of organic synthesis, allowing for the strategic manipulation of a molecule's chemical properties. The nitro group and the ketone are versatile functional handles. The nitro group can, in principle, be reduced to an amine, which can then be further functionalized. The ketone can undergo a variety of transformations, including reduction, oxidation (e.g., Baeyer-Villiger), and addition reactions. Despite these possibilities, there are no specific, documented strategies for the controlled interconversion of the functional groups on this compound reported in the scientific literature.

Potential in Materials Science and Functional Molecule Design

Benzocyclobutene-based polymers are known for their applications in electronics due to their desirable dielectric properties and thermal stability after polymerization. The introduction of a nitro group onto the aromatic ring could theoretically influence the electronic properties of such materials. However, there is no available research that explores the potential of this compound in materials science or in the design of functional molecules.

常见问题

Q. What are the recommended synthetic routes for 3-Nitrobenzocyclobutenone, and how can reaction yields be optimized?

- Methodological Answer: The synthesis of nitro-substituted bicyclic ketones like this compound often involves cyclization of nitro-substituted precursors under controlled conditions. For example, bromo-nitrobenzophenone derivatives (e.g., 3-Bromo-3'-nitrobenzophenone) can undergo palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution to form cyclobutenone structures . Optimization includes using anhydrous solvents (e.g., methylene chloride), inert atmospheres, and monitoring reaction progress via TLC or HPLC. Purification via column chromatography with silica gel (eluent: ethyl acetate/hexane) improves yield. Reaction yields can be enhanced by adjusting stoichiometry (1.2–1.5 equivalents of nitro precursors) and temperature (80–120°C) .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer: Combine spectroscopic and chromatographic techniques:

- NMR (¹H/¹³C): Identify nitro group resonance (~8.5–8.8 ppm for aromatic protons) and cyclobutenone carbonyl signals (~180–190 ppm in ¹³C NMR).

- HPLC: Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

- Mass Spectrometry (EI-MS): Confirm molecular ion peaks (e.g., [M+H]⁺ for C₈H₅NO₃⁺ = 179.03) .

Cross-reference with certified standards (e.g., nitrocinnamic acid or nitrobenzaldehyde standards) for calibration .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in spectroscopic data when analyzing this compound derivatives?

- Methodological Answer: Contradictions often arise from impurities or isomerism. Implement:

- Multi-method validation: Compare NMR, IR, and X-ray crystallography (if crystalline) to confirm structural assignments .

- Computational modeling: Use DFT calculations (e.g., Gaussian 16) to predict NMR chemical shifts and compare with experimental data .

- Controlled degradation studies: Expose the compound to heat/light and monitor decomposition products via GC-MS to identify interfering species .

Q. How can computational chemistry predict the reactivity of this compound in cycloaddition reactions?

- Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model frontier molecular orbitals (FMOs) to predict regioselectivity in [2+2] or [4+2] cycloadditions. Key steps:

Optimize geometry and calculate HOMO/LUMO energies.

Simulate transition states (TS) to determine activation barriers.

Validate with experimental kinetic data (e.g., reaction rates under varying temperatures) .

For example, the nitro group’s electron-withdrawing effect may lower LUMO energy, favoring nucleophilic attacks on the cyclobutenone ring .

Q. What experimental designs are critical for studying the thermal stability of this compound under varying conditions?

- Methodological Answer: Design a factorial experiment with variables:

- Temperature: 25°C (ambient), 50°C, 100°C.

- Atmosphere: Nitrogen vs. oxygen-rich environments.

- Light exposure: UV (254 nm) vs. dark storage.

Monitor degradation via: - TGA/DSC: Track mass loss and exothermic peaks.

- FT-IR: Detect nitro group reduction (disappearance of NO₂ asymmetric stretch ~1520 cm⁻¹) .

Statistical analysis (ANOVA) identifies significant degradation factors .

Data Contradiction and Analysis

Q. How should researchers address discrepancies in reported solubility data for this compound in polar vs. non-polar solvents?

- Methodological Answer:

- Systematic solubility testing: Prepare saturated solutions in solvents (e.g., DMSO, THF, hexane) and quantify solubility via UV-Vis calibration curves.

- Control for impurities: Pre-purify solvents (e.g., molecular sieves for drying) and use freshly distilled samples.

- Cross-validate with literature: Compare results with structurally similar compounds (e.g., 4-nitrocinnamic acid solubility in DMSO ~12 mg/mL at 25°C) .

Note: Contradictions may arise from crystallinity differences; use powder X-ray diffraction (PXRD) to assess polymorphic forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。